molecular formula C25H21NO5 B11278566 4-[4-hydroxy-1-(3-methoxybenzyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid

4-[4-hydroxy-1-(3-methoxybenzyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid

Cat. No.: B11278566
M. Wt: 415.4 g/mol
InChI Key: KLTMMEBCUREELU-UHFFFAOYSA-N
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Description

4-{4-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various functional groups such as hydroxyl, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often involve refluxing in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{4-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzoquinones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

4-{4-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

4-[4-hydroxy-1-[(3-methoxyphenyl)methyl]-5-oxo-3-phenyl-2H-pyrrol-2-yl]benzoic acid

InChI

InChI=1S/C25H21NO5/c1-31-20-9-5-6-16(14-20)15-26-22(18-10-12-19(13-11-18)25(29)30)21(23(27)24(26)28)17-7-3-2-4-8-17/h2-14,22,27H,15H2,1H3,(H,29,30)

InChI Key

KLTMMEBCUREELU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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